OLDA Exhibits 44-Fold TRPV1 Selectivity Over CB1 Receptors, Superior to Anandamide
OLDA binds human recombinant TRPV1 with a Ki of 36 nM while exhibiting weak affinity for rat CB1 receptors with a Ki of 1.6 µM, representing a 44-fold selectivity window . In contrast, anandamide (AEA) acts as a dual agonist with significant potency at both TRPV1 and CB1 receptors [1]. This selectivity ratio is critical for experiments requiring TRPV1-specific activation without CB1-mediated confounding effects .
| Evidence Dimension | Receptor Binding Affinity (Ki) and Selectivity Ratio |
|---|---|
| Target Compound Data | OLDA: TRPV1 Ki = 36 nM; CB1 Ki = 1.6 µM (1600 nM) |
| Comparator Or Baseline | Anandamide (AEA): Dual TRPV1/CB1 agonist without significant selectivity |
| Quantified Difference | 44-fold selectivity (1600 nM / 36 nM) |
| Conditions | Human recombinant TRPV1 and rat CB1 receptor binding assays |
Why This Matters
This quantitative selectivity window enables TRPV1-specific pharmacological interrogation without CB1 cross-reactivity, reducing experimental noise and improving data interpretability.
- [1] Chu CJ, Huang SM, De Petrocellis L, et al. N-oleoyldopamine, a novel endogenous capsaicin-like lipid, protects the heart against ischemia-reperfusion injury via activation of TRPV1. 2008. View Source
